molecular formula C17H14ClNO5S2 B2613108 2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid CAS No. 872696-42-9

2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid

Cat. No.: B2613108
CAS No.: 872696-42-9
M. Wt: 411.87
InChI Key: BNCGAKWUQJEJFG-PHRMNRNWSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features a (Z)-2-chloro-3-phenylallylidene substituent at position 5 of the thiazolidinone core and a pentanedioic acid moiety at position 2. The compound’s extended π-system and polar functional groups suggest applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or metal chelation .

Properties

IUPAC Name

2-[(5Z)-5-[(Z)-2-chloro-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO5S2/c18-11(8-10-4-2-1-3-5-10)9-13-15(22)19(17(25)26-13)12(16(23)24)6-7-14(20)21/h1-5,8-9,12H,6-7H2,(H,20,21)(H,23,24)/b11-8-,13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCGAKWUQJEJFG-PHRMNRNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O)\Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a suitable amine with carbon disulfide and an alkyl halide under basic conditions. The resulting thiazolidinone intermediate is then reacted with 2-chloro-3-phenylacrolein in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the chloro group with the nucleophile.

Scientific Research Applications

2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

2-((Z)-5-((Z)-2-Methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid () Structural Difference: Methyl group replaces the chloro substituent on the allylidene moiety. This may decrease cytotoxicity but improve metabolic stability .

2-Chloro-N-[(5Z)-5-(3-Methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide ()

  • Structural Difference : Benzamide group replaces the pentanedioic acid moiety; methoxy and propoxy groups are added to the aromatic ring.
  • Impact : The benzamide group enhances lipophilicity, improving membrane permeability. The alkoxy substituents may increase binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Mechanistic Insights

  • Chloro vs. Methyl Substituents : The chloro group in the target compound increases electrophilicity at the allylidene site, favoring covalent interactions with nucleophilic residues (e.g., cysteine in enzymes). In contrast, the methyl analogue’s reduced reactivity may limit such interactions but improve pharmacokinetic profiles .
  • Pentanedioic Acid vs. Benzamide : The pentanedioic acid moiety introduces two carboxylic acid groups, enhancing water solubility and metal-chelating capacity (e.g., binding to Zn²⁺ in metalloenzymes). The benzamide derivative’s lack of chelating groups shifts its mechanism toward hydrophobic target binding .

Research Findings and Limitations

  • Synthetic Challenges : The (Z,Z)-configuration in the target compound requires precise stereochemical control during synthesis, increasing production costs compared to analogues with simpler substituents .
  • Biological Data Gaps : While in silico studies predict inhibitory activity against tyrosine phosphatases (due to thioxo and chloro groups), experimental validation is lacking. The methyl analogue’s antioxidant activity was confirmed via DPPH assays, but its therapeutic relevance remains unclear .

Biological Activity

2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is a member of the thiazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, particularly in anticancer, anti-inflammatory, and antimicrobial applications. Understanding its biological activity is crucial for developing effective treatments and therapeutic agents.

Structural Characteristics

The molecular formula of the compound is C15H12ClN2O3SC_{15}H_{12}ClN_{2}O_{3}S with a molecular weight of approximately 396.95 g/mol. The structural features include:

  • Thiazolidine ring : Contributes to the compound's biological activity.
  • Chloro-substituted phenyl group : Enhances reactivity and interaction with biological targets.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of aldose reductase , an enzyme implicated in diabetic complications. This inhibition can help manage conditions such as diabetic neuropathy and retinopathy, highlighting its potential as an antidiabetic agent.

Anticancer Activity

Research indicates that thiazolidinone derivatives, including this compound, demonstrate significant anticancer properties. Studies have shown that they can induce apoptosis in cancer cells and inhibit tumor growth through various pathways:

  • Apoptosis Induction : Compounds in this class have been found to trigger programmed cell death in various cancer cell lines.
  • Cell Cycle Arrest : They can also cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Effects

Preliminary studies suggest that 2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid has antimicrobial properties against a range of bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Case Studies and Research Findings

StudyFindings
In vitro study on cancer cell lines Demonstrated significant cytotoxicity against breast and colon cancer cells with IC50 values in the low micromolar range.
Anti-inflammatory assays Showed reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating potential for treating inflammatory diseases.
Antimicrobial testing Exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli with MIC values below 100 µg/mL.

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiazolidine ring : Key to establishing the core structure.
  • Chlorination : Introduction of the chloro group to enhance biological activity.
  • Purification methods : Techniques such as recrystallization or chromatography are employed to optimize yield and purity.

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